4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
This compound is a hybrid heterocyclic molecule featuring a tetrahydroquinoline core substituted with a pyrrole-based side chain. The tetrahydroquinoline moiety (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline) is fused with a 3-carbonitrile group at position 3 and a sulfur-linked 2-oxoethyl-pyrrole derivative at position 2. The pyrrole subunit contains a 2-methoxyethyl group at position 1 and methyl groups at positions 2 and 3.
Properties
IUPAC Name |
4-ethyl-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-7-17-19(13-26)24(27-20-11-25(4,5)12-21(29)23(17)20)32-14-22(30)18-10-15(2)28(16(18)3)8-9-31-6/h10H,7-9,11-12,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKUYPOOVRDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=C(N(C(=C3)C)CCOC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure is divisible into three domains:
- Tetrahydroquinoline core : 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline with 4-ethyl and 3-cyano substituents.
- Pyrrole subunit : 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl linked via a 2-oxoethylsulfanyl group.
- Sulfanyl bridge : Connects the tetrahydroquinoline C2 position to the pyrrole subunit.
Retrosynthetic disconnection suggests modular assembly via late-stage coupling of the tetrahydroquinoline thiol derivative with a pyrrole-bearing α-bromoacetamide intermediate.
Synthesis of the Tetrahydroquinoline Core
DBU-Mediated [4+2] Annulation
The 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline framework is synthesized via a DBU-catalyzed annulation between ortho-tosylaminophenyl-p-quinone methide (p-QMs) and cyanoalkenes.
- Conditions : Toluene, room temperature, 12–24 hours.
- Yield : 85–96%, dr >20:1.
- Key Step : Diastereoselective aza-Michael/1,6-conjugate addition sequence ensures correct stereochemistry.
Representative Procedure:
Synthesis of 1-(2-Methoxyethyl)-2,5-Dimethyl-1H-Pyrrol-3-yl Subunit
Clauson-Kaas Pyrrole Synthesis
The pyrrole ring is constructed via acid-catalyzed cyclization of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) with 2-methoxyethylamine:
- Catalysts : MgI₂ etherate or Fe₃O₄@-γ-Fe₂O₃-SO₃H.
- Conditions : Solvent-free, microwave irradiation (120°C, 20 min).
- Yield : 74–95%.
- Functionalization : Methylation at C2 and C5 positions via Friedel-Crafts alkylation using MeI/K₂CO₃.
Optimization Data:
| Catalyst | Temperature (°C) | Time | Yield (%) | |
|---|---|---|---|---|
| MgI₂ etherate | 80 | 4 h | 89 | |
| Fe₃O₄@SO₃H | 120 (MW) | 20 min | 95 | |
| Mn(NO₃)₂·4H₂O | 120 (MW) | 25 min | 87 |
Formation of the Sulfanyl Linkage
Oxidative C–H Functionalization
The sulfanyl bridge is installed via DDQ-mediated oxidative coupling between tetrahydroquinoline thiol and α-bromoacetamide-pyrrole:
- Thiol Generation : Treat tetrahydroquinoline with Lawesson’s reagent to introduce –SH at C2.
- Coupling : React with 2-bromo-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one under DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalysis.
- Conditions : DCM, 0°C to RT, 6 h.
- Yield : 65–72%.
Final Assembly and Characterization
Stepwise Coupling
Analytical Data
Challenges and Optimization
Diastereoselectivity in Tetrahydroquinoline Synthesis
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanism and identify the key molecular interactions .
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits moderate similarity (~58–62%) to other carbonitrile-containing pyrrole and quinoline derivatives. Lower similarity to pyrrolone esters (45%) highlights the critical role of the sulfur-linked oxoethyl-pyrrole group in differentiating its structure .
- Substituents on the pyrrole ring (e.g., 2-methoxyethyl vs. aryl groups) significantly impact electronic properties and steric bulk, influencing binding interactions .
Physicochemical Properties
Comparative data for solubility, logP, and molecular weight:
Key Observations :
- The target compound’s higher logP (3.2 vs.
- The 7,7-dimethyl group on the tetrahydroquinoline core contributes to steric hindrance, possibly affecting crystallinity and solubility .
Computational and Crystallographic Insights
- Crystal Packing: The 7,7-dimethyl group may induce torsional strain, reducing crystallinity compared to unsubstituted tetrahydroquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
